Ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
Description
This compound belongs to the benzofuran carboxylate family, characterized by a benzofuran core substituted with a tert-butyl group at position 2 and a pentafluorophenylmethoxy group at position 3. The ethyl ester at position 3 enhances lipophilicity, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F5O4/c1-5-29-21(28)14-11-8-10(6-7-13(11)31-20(14)22(2,3)4)30-9-12-15(23)17(25)19(27)18(26)16(12)24/h6-8H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLBESFAHYKXPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Pentafluorophenyl Methoxy Group: This step involves the nucleophilic substitution of a pentafluorobenzyl alcohol with a suitable leaving group, such as a halide, in the presence of a base.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Antioxidant Properties
Research indicates that compounds similar to ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate exhibit significant anti-inflammatory and antioxidant activities. These properties are crucial in developing therapeutic agents for treating chronic inflammatory diseases and oxidative stress-related conditions. Studies have shown that benzofuran derivatives can inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), making them potential candidates for drug development aimed at conditions such as arthritis and cardiovascular diseases.
Case Study: In Vivo Efficacy
A study conducted on animal models demonstrated that the administration of benzofuran derivatives led to a marked reduction in inflammation markers. The compound was found to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory pathways. This suggests a promising therapeutic potential for this compound in managing inflammatory diseases.
Potential Use as a Biopesticide
The compound's structural features suggest potential applications in environmental science as a biopesticide. Research into similar benzofuran derivatives has shown effectiveness against various agricultural pests while being less harmful to beneficial organisms. This aligns with the growing demand for sustainable agricultural practices.
Case Study: Efficacy Against Pests
In field trials, benzofuran derivatives were tested against common agricultural pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations with minimal impact on non-target species. This supports the hypothesis that this compound could serve as an eco-friendly alternative to conventional pesticides.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity. The pentafluorophenyl group can enhance binding affinity through additional van der Waals interactions and electronic effects.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- The tert-butyl group at position 2 (shared with the title compound and analogs) improves steric protection and thermal stability .
- Pentafluorophenylmethoxy (title compound) vs.
- Carbamoylmethoxy () introduces hydrogen-bonding capability, contrasting with the lipophilic pentafluorophenyl groups in the title compound and analog .
Biological Activity
Ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H19F5O4
- Molecular Weight : 408.36 g/mol
- CAS Number : [insert CAS number if available]
The presence of the pentafluorophenyl group is noteworthy, as fluorinated compounds often exhibit unique biological properties due to their electron-withdrawing effects and lipophilicity.
Biological Activity Overview
Research has indicated that compounds similar to this compound may possess a range of biological activities. These include:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzofuran compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells.
- Antibacterial Properties : Some studies have reported that benzofuran derivatives exhibit antibacterial activity against various strains of bacteria.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation in animal models.
Case Studies and Research Findings
-
Antitumor Activity Study :
- In a study published in Journal of Medicinal Chemistry, a series of benzofuran derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The results indicated that the compound exhibited significant cytotoxic effects with an IC50 value in the low micromolar range .
- Antibacterial Evaluation :
- Anti-inflammatory Mechanism Investigation :
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
